(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid
Description
This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative with an (S)-configuration at the chiral center. Its structure features a trifluoromethyl (-CF₃) group at the 2-position of the phenyl ring, which confers significant electron-withdrawing effects and enhances metabolic stability compared to non-fluorinated analogs. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection, enabling selective deprotection under mild basic conditions (e.g., piperidine in DMF) . The compound’s IUPAC name is (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid, and it is cataloged under multiple identifiers, including CAS numbers and supplier-specific codes .
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-25(27,28)21-12-6-5-11-19(21)22(13-23(30)31)29-24(32)33-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSGYGWDKAFPBR-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301117807 | |
| Record name | Benzenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-(trifluoromethyl)-, (βS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301117807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
507472-19-7 | |
| Record name | Benzenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-(trifluoromethyl)-, (βS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=507472-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-(trifluoromethyl)-, (βS)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301117807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid, commonly referred to as Fmoc-amino acid derivative, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a class of molecules that serve as building blocks in peptide synthesis, and its unique structural features contribute to its biological properties.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 331.30 g/mol. The presence of the fluorenylmethoxycarbonyl (Fmoc) group is significant for its application in peptide synthesis, providing stability and protection during the coupling reactions.
Structural Features
- Fluorenyl Group : Enhances stability and fluorescence properties.
- Trifluoromethyl Group : Influences lipophilicity and biological interactions.
- Amino Acid Backbone : Essential for biological activity and interaction with biological targets.
Biological Activity
The biological activity of this compound can be categorized into several areas based on existing research findings:
1. Peptide Synthesis
The Fmoc group allows for the protection of amino acids during peptide synthesis, facilitating the creation of complex peptides that can exhibit various biological functions. The synthesized peptides often demonstrate significant pharmacological activities, including:
- Antiviral properties
- Antibacterial effects
- Anti-inflammatory responses
While specific mechanisms for this compound are not fully elucidated, its role as a building block in peptides suggests that its activity is closely linked to the final peptide's structure and function. The interactions of peptides synthesized with this compound may involve:
- Binding to specific receptors
- Modulating enzyme activities
- Inhibiting cellular pathways associated with disease processes
Study 1: Antiviral Activity
Research has indicated that peptides synthesized using Fmoc-protected amino acids can inhibit viral replication. For instance, studies on similar compounds demonstrated their effectiveness against viruses like influenza and HIV through mechanisms involving direct viral inhibition and modulation of host immune responses.
Study 2: Antibacterial Properties
In vitro studies have shown that derivatives of this compound exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Study 3: Anti-inflammatory Effects
Compounds related to this structure have been evaluated for their anti-inflammatory properties, showing potential in reducing inflammatory markers in cellular models. This suggests a pathway for therapeutic applications in conditions like arthritis or other inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| Fmoc-Amino Acid | Contains Fmoc protection | Directly used in peptide synthesis | Significant pharmacological activities |
| Ethyl Glycinate | Simple ethyl ester | Less complex, used for simpler peptide chains | Limited bioactivity |
| Boc-Amino Acid | Uses Boc protection instead of Fmoc | Different protection strategy affecting reactivity | Varies widely based on structure |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of Fmoc-protected amino acids with aryl substituents. Below is a detailed comparison with structurally related analogs:
Structural Analogues
Notes:
- *Molecular weights estimated based on structural formulas where explicit data were unavailable.
- The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.5–4.0) compared to non-fluorinated analogs (logP ~2.5–3.0), influencing membrane permeability and bioavailability .
Q & A
Q. What are the critical safety protocols for handling (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acid in laboratory settings?
- Methodological Answer : The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation) and Category 2/2A for skin/eye irritation . Researchers must:
- Use PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ensure ventilation : Local exhaust systems to avoid inhalation of dust/aerosols .
- Avoid ignition sources due to potential decomposition into toxic fumes (e.g., NOx, CO) during combustion .
- Store in inert, light-protected conditions at room temperature to maintain stability .
Q. What purification techniques are effective for isolating this compound post-synthesis?
- Methodological Answer : Reverse-phase chromatography (RP-HPLC or RP-MPLC) is widely used, as demonstrated for structurally similar Fmoc-protected amino acids. For example, compounds like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(bromodifluoromethoxy)phenyl)propanoic acid were purified using C18 columns with gradients of acetonitrile/water, yielding >95% purity . Recrystallization in ethyl acetate/hexane mixtures may also be viable for non-polar derivatives .
Q. How is the Fmoc group introduced during synthesis?
- Methodological Answer : The Fmoc group is typically added via reaction with Fmoc-Cl under basic conditions. For example:
- Dissolve the amino acid precursor in 1,4-dioxane or THF.
- Add sodium carbonate (Na₂CO₃) aqueous solution to maintain pH 8–8.
- React with Fmoc-Cl at 0–25°C for 2–4 hours .
- Quench with water, extract with ethyl acetate, and dry over Na₂SO₄ .
Advanced Research Questions
Q. How can coupling efficiency be optimized when incorporating this compound into peptide chains?
- Methodological Answer : Coupling efficiency depends on:
- Activating agents : HATU or DIC/HOBt combinations improve yields for sterically hindered residues .
- Solvent choice : DMF or dichloromethane (DCM) enhances solubility of Fmoc-amino acids .
- Reaction time : Extended coupling (2–4 hours) at 25°C ensures complete activation .
- Monitoring : Use Kaiser or chloranil tests to confirm free amine availability post-deprotection .
Q. What analytical strategies validate the stereochemical integrity of this compound?
- Methodological Answer :
- Chiral HPLC : Utilize a Chiralpak® column with hexane/isopropanol gradients to resolve enantiomers .
- NMR spectroscopy : Compare and NMR shifts with reference spectra. For example, the trifluoromethyl group shows distinct signals at δ -60 to -65 ppm .
- Optical rotation : Measure and compare with literature values for (S)-configured analogs .
Q. How do structural modifications (e.g., trifluoromethyl substitution) impact reactivity and solubility?
- Methodological Answer : The 2-(trifluoromethyl)phenyl group introduces steric bulk and electron-withdrawing effects, which:
- Reduce nucleophilicity : Slows acylation during peptide coupling, requiring stronger activators like PyBOP .
- Enhance lipophilicity : Increases solubility in organic solvents (e.g., DCM, THF) but reduces aqueous solubility. Compare with analogs:
| Compound | Substituent | Solubility (DCM) | Coupling Yield |
|---|---|---|---|
| This work | 2-CF₃Ph | High | 75–85% |
| Analog 1 | 4-NO₂Ph | Moderate | 60–70% |
| Analog 2 | 3-OHPh | Low | 50–60% |
Data derived from structural analogs in .
Q. How should researchers resolve contradictions in reported synthetic yields or spectral data?
- Methodological Answer :
- Reproduce conditions : Ensure identical reagents, temperatures, and purification steps as the original study .
- Cross-validate spectroscopy : Run DEPT or HSQC NMR to confirm carbonyl (δ 170–175 ppm) and Fmoc aromatic (δ 120–140 ppm) signals .
- X-ray crystallography : Resolve ambiguities in stereochemistry by growing single crystals in ethyl acetate/hexane .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
